molecular formula C13H15N3S B1399498 4-Methyl-5-(2-(1-methylcyclopropyl)pyridin-4-yl)thiazol-2-amine CAS No. 1163707-45-6

4-Methyl-5-(2-(1-methylcyclopropyl)pyridin-4-yl)thiazol-2-amine

Cat. No. B1399498
Key on ui cas rn: 1163707-45-6
M. Wt: 245.35 g/mol
InChI Key: PYYHPNANANAHDM-UHFFFAOYSA-N
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Patent
US08940771B2

Procedure details

A mixture of N-{4-methyl-5-[2-(1-methyl-cyclopropyl)-pyridin-4-yl]-thiazol-2-yl}-acetamide (Step 401.3) (565 mg, 7 mmol), a 6N aqueous solution of HCl (3 mL) and EtOH (15 mL) is stirred for 3.5 h at 85° C., allowed to cool, quenched by addition of a saturated solution of NaHCO3 and extracted with DCM. The organic phase is washed with a saturated solution of NaHCO3, dried (Na2SO4), filtered and concentrated. The residue is purified by silica gel column chromatography (DCM/MeOH, 1:0→98:2) to afford 366 mg of the title compound as a yellow solid: ESI-MS: 246.1 [M+H]+; TLC: Rf=0.40 (DCM/MeOH, 9:1).
Name
N-{4-methyl-5-[2-(1-methyl-cyclopropyl)-pyridin-4-yl]-thiazol-2-yl}-acetamide
Quantity
565 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([NH:17]C(=O)C)[S:5][C:6]=1[C:7]1[CH:12]=[CH:11][N:10]=[C:9]([C:13]2([CH3:16])[CH2:15][CH2:14]2)[CH:8]=1.Cl>CCO>[CH3:1][C:2]1[N:3]=[C:4]([NH2:17])[S:5][C:6]=1[C:7]1[CH:12]=[CH:11][N:10]=[C:9]([C:13]2([CH3:16])[CH2:15][CH2:14]2)[CH:8]=1

Inputs

Step One
Name
N-{4-methyl-5-[2-(1-methyl-cyclopropyl)-pyridin-4-yl]-thiazol-2-yl}-acetamide
Quantity
565 mg
Type
reactant
Smiles
CC=1N=C(SC1C1=CC(=NC=C1)C1(CC1)C)NC(C)=O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
quenched by addition of a saturated solution of NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The organic phase is washed with a saturated solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography (DCM/MeOH, 1:0→98:2)

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1C1=CC(=NC=C1)C1(CC1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 366 mg
YIELD: CALCULATEDPERCENTYIELD 21.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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